Serantrypinone

Beschreibung

Historical Context of Serantrypinone Identification

This compound is a novel quinazoline (B50416) metabolite. Its identification is linked to the study of secondary metabolites produced by microfungi. Research into fungi of the genera Aspergillus and Penicillium has revealed their capacity to produce alkaloids featuring the pyrazino[2,1-b]quinazoline-3,6-dione system, to which this compound belongs. researchgate.net Early work on Penicillium thymicola identified several quinazoline and other secondary metabolites, including anacine, fumiquinazoline F, and alantrypinone (B1248235). acs.org this compound was later identified as a minor, novel quinazoline compound from P. thymicola that exhibited UV data similar to alantrypinone. acs.org

Natural Occurrence and Isolation Techniques of this compound from Fungal Sources

This compound has been primarily isolated from fungal sources, specifically species within the Penicillium and Aspergillus genera. researchgate.net The isolation process typically involves the extraction of fungal cultures followed by various chromatographic separation techniques.

Isolation from Penicillium thymicola

This compound was isolated from an isolate of the microfungus Penicillium thymicola (IBT 5891). acs.orgnih.gov This isolation was reported alongside that of daldinin D, a spiro azaphilone derivative. acs.orgnih.gov The fungus was cultured in a liquid medium for a specific period to facilitate the production of these secondary metabolites. acs.org

Isolation from Aspergillus terreus

This compound has also been isolated from Aspergillus terreus. nih.govuco.es Screening efforts focused on identifying anti-GABAergic insecticidal alkaloids from fungal cultures led to the isolation of two alkaloids from Aspergillus terreus: PF1198A (alantrypinone) and PF1198B (this compound). nih.govuco.es These compounds were found to exhibit selective insecticidal activity. nih.govuco.es Additionally, this compound has been identified among the secondary metabolites of marine-derived Aspergillus terreus strains isolated from coastal areas. researchgate.net

Advanced Chromatographic Separation Methods for this compound

Chromatographic techniques are essential for separating and purifying compounds like this compound from complex fungal extracts. nih.govkhanacademy.orgijfmr.com While specific detailed protocols for this compound isolation often involve proprietary or method-specific details, general advanced chromatographic methods applicable to such compounds include High-Performance Liquid Chromatography (HPLC). nih.govnih.gov HPLC, particularly with chiral stationary phases, is a widely recognized analytical tool for determining the purity and separating components of complex mixtures. nih.govnih.gov Reversed-phase HPLC is a common approach in the analysis of chiral compounds and related substances. nih.gov Column chromatography, in general, is a fundamental technique for purifying biomolecules and separating mixture components based on their interaction with a stationary phase and a mobile phase. nih.govirejournals.com

Spectroscopic Methodologies for this compound Structural Elucidation and Absolute Configuration Determination (e.g., 2D NMR, HRESIMS, ECD Analysis)

The structural elucidation of this compound relies heavily on comprehensive spectroscopic analysis. Techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for determining the planar structure and connectivity of atoms within the molecule. researchgate.netacs.orgnih.govhud.ac.uk High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides accurate mass measurements, which are vital for confirming the molecular formula. researchgate.netacs.org

For determining the absolute configuration of this compound, Electronic Circular Dichroism (ECD) analysis is a valuable tool. researchgate.netacs.org ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, providing information about its stereochemistry. acs.org In some cases, single-crystal X-ray diffraction analysis can be used to definitively establish the absolute configuration, although this requires obtaining suitable crystals of the compound or a derivative. acs.orgresearchgate.net

Data from spectroscopic analyses, such as NMR chemical shifts and coupling constants, HRESIMS m/z values, and ECD data, are analyzed in detail to build and confirm the proposed chemical structure and its stereochemistry. researchgate.netacs.orgnih.govresearchgate.net

Here is a table summarizing typical spectroscopic data types used for structural elucidation:

| Spectroscopic Method | Information Provided |

| 1D NMR (¹H, ¹³C) | Number and types of protons and carbons, chemical environment. |

| 2D NMR (COSY, HMQC, HMBC, NOESY) | Connectivity between atoms, correlations between protons and carbons, spatial proximity of protons. |

| HRESIMS | Accurate molecular mass, elemental composition. |

| ECD Analysis | Information on absolute configuration of chiral centers. |

| X-Ray Diffraction | Definitive 3D structure and absolute configuration (if suitable crystals are obtained). |

Biosynthetic Pathways and Precursor Analysis of this compound

While detailed specific biosynthetic pathways for this compound are not extensively described in the provided search results, it is known that quinazoline alkaloids in fungi often originate from anthranilate building blocks and amino acids like tryptophan. nih.gov Fungal nonribosomal peptide synthetases (NRPS) are typically involved in assembling these precursors into more complex alkaloid structures. nih.gov The biosynthesis of related compounds like alantrypinone is suggested to involve an intermediate derived from anthranilate, tryptophan, and alanine. nih.gov Further research is needed to fully elucidate the specific enzymatic steps and precursors involved in the biosynthesis of this compound.

Compound Names and PubChem CIDs

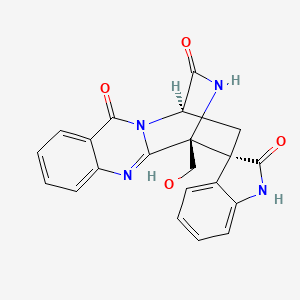

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C21H16N4O4 |

|---|---|

Molekulargewicht |

388.4 g/mol |

IUPAC-Name |

(1'R,3R,12'R)-12'-(hydroxymethyl)spiro[1H-indole-3,16'-2,10,13-triazatetracyclo[10.2.2.02,11.04,9]hexadeca-4,6,8,10-tetraene]-2,3',14'-trione |

InChI |

InChI=1S/C21H16N4O4/c26-10-21-18-22-13-7-3-1-5-11(13)17(28)25(18)15(16(27)24-21)9-20(21)12-6-2-4-8-14(12)23-19(20)29/h1-8,15,26H,9-10H2,(H,23,29)(H,24,27)/t15-,20+,21+/m1/s1 |

InChI-Schlüssel |

XDRBDKVSHABELK-NQERJWCQSA-N |

Isomerische SMILES |

C1[C@@H]2C(=O)N[C@]([C@]13C4=CC=CC=C4NC3=O)(C5=NC6=CC=CC=C6C(=O)N25)CO |

Kanonische SMILES |

C1C2C(=O)NC(C13C4=CC=CC=C4NC3=O)(C5=NC6=CC=CC=C6C(=O)N25)CO |

Synonyme |

seran-trypinone serantrypinone |

Herkunft des Produkts |

United States |

Discovery, Isolation, and Synthetic Methodologies of Serantrypinone

Biosynthetic Pathways and Precursor Analysis of Serantrypinone

Role of Anthranilate and Tryptophan in this compound Biosynthesis

Anthranilate and tryptophan are recognized as key building blocks in the biosynthesis of various fungal peptidyl alkaloids, including those with multicyclic scaffolds. nih.gov Anthranilate, a primary metabolic precursor in the biosynthesis of L-tryptophan, serves as a signature building block for this class of natural products. nih.gov In organisms capable of synthesizing tryptophan, anthranilate is generated from chorismate through the action of anthranilate synthase. nih.govuniprot.orgnih.gov This enzyme complex catalyzes the conversion of chorismate to anthranilate, often utilizing glutamine as a nitrogen source. uniprot.orgresearchgate.net Tryptophan itself is subsequently formed from anthranilate and serine through a series of enzymatic steps catalyzed by tryptophan synthase. nih.gov

In the context of fungal alkaloids like this compound, nonribosomal peptide synthetase (NRPS) enzymes play a crucial role in assembling the peptidyl chains using these amino acid precursors. nih.gov While specific details of the this compound biosynthetic pathway are not extensively detailed in the search results, related spiroquinazoline (B1250128) alkaloids are understood to arise from enzymatic pathways utilizing anthranilate and tryptophan. semanticscholar.orgnih.gov A proposed biosynthetic route for a related compound suggests a thioacyl enzyme intermediate involving anthranilate, tryptophan, and serine in Penicillium thymicola. researchgate.net

Enzymatic Transformations and Gene Clusters Associated with this compound Formation

Fungal secondary metabolite biosynthesis is often governed by gene clusters encoding the necessary enzymes, including NRPSs, tailoring enzymes, and transport proteins. nih.govgoogle.comgoogle.com Genome sequencing of various Aspergillus and Penicillium strains has revealed numerous NRPS-associated gene clusters, many of which are linked to the production of multicyclic peptidyl alkaloids. nih.gov These NRPS assembly lines activate and incorporate amino acids, including non-proteinogenic ones like anthranilate, into peptide chains. nih.gov Tailoring enzymes, such as acyltransferases, oxygenases, and prenyltransferases, further modify these nascent peptides to construct the final complex scaffolds. nih.gov

While a specific gene cluster for this compound biosynthesis is not explicitly described in the provided search results, the biosynthesis of related fungal alkaloids like fumiquinazolines and aszonalenin (B1229209) involves dedicated anthranilate synthases within their gene clusters to ensure sufficient precursor supply. nih.gov This suggests that a similar genetic organization might be involved in this compound production. Enzymatic transformations in related pathways include epoxidation catalyzed by flavoenzymes and further modifications by monomodular NRPSs and oxidases. nih.gov

Data Table: Biosynthetic Precursors

| Compound | Role in Biosynthesis | PubChem CID |

| Anthranilate | Building Block | 5459842 |

| Tryptophan | Building Block | 6305 |

| Chorismate | Precursor to Anthranilate | Not found in search results |

| Serine | Building Block (proposed) | Not found in search results |

Chemical Synthesis Strategies for this compound and its Analogs

The structural complexity of this compound has made it an attractive target for chemical synthesis, leading to the development of various strategies for its construction and the synthesis of its analogs. semanticscholar.orgresearchgate.netwhiterose.ac.ukrsc.org

Chemical Synthesis Strategies for this compound and its Analogs

Total Synthesis Approaches to this compound

The total synthesis of this compound has been achieved, providing access to this complex molecule and confirming its absolute configuration. semanticscholar.orgwhiterose.ac.ukrsc.orgscholaris.caresearchgate.netacs.orgacs.org One reported total synthesis of (-)-serantrypinone was accomplished from L-tryptophan. scholaris.caresearchgate.netacs.orgacs.org A key step in one total synthesis approach involved an oxidative cyclization. researchgate.net Another strategy utilized an intramolecular acyl migration via activation of a selenoxide. rsc.org The first total synthesis of (-)-serantrypinone was reported by Hart and Oba in 2007. whiterose.ac.ukacs.org

Diels-Alder Reactions in this compound Scaffold Construction

Diels-Alder reactions, particularly hetero Diels-Alder reactions, have proven to be powerful tools for constructing the complex multicyclic scaffolds found in spiroquinazoline alkaloids, including approaches towards this compound. semanticscholar.orgresearchgate.netresearchgate.netwm.edunih.govbeilstein-journals.orgresearchgate.net An intermolecular Diels-Alder approach has been investigated for accessing the bicyclo[2.2.2]diazaoctane motif present in natural products like this compound. wm.edu The key Diels-Alder reaction in one synthetic strategy towards (+)-serantrypinone involved a chiral-nonracemic diene and an isatin-derived dienophile, proceeding with endo preference and exclusive regioselectivity. wm.edu Aza-Diels-Alder reactions of aminal-embodied olefins with azadienes have also been employed to rapidly access indoline-containing spiroquinazoline alkaloids. researchgate.net

Semisynthesis and Derivative Generation Methodologies

While the provided search results focus heavily on total synthesis, the mention of synthesizing racemic alantrypinone (B1248235) derivatives using hetero Diels-Alder reactions researchgate.net and the general discussion of developing synthetic protocols to access diverse oxindole (B195798) derivatives researchgate.netresearchgate.net suggest that methodologies for semisynthesis and the generation of this compound derivatives likely exist. These approaches would typically involve using a naturally isolated precursor or a key synthetic intermediate to create modified versions of the compound.

Development of Stereoselective Synthetic Pathways for this compound Enantiomers

Given that this compound possesses multiple stereocenters and is isolated as a specific enantiomer from natural sources, the development of stereoselective synthetic pathways is crucial for accessing the biologically relevant form. semanticscholar.orgresearchgate.netrsc.orgscholaris.caresearchgate.netacs.orgacs.orgwm.edu The synthesis of (-)-serantrypinone from L-tryptophan highlights a stereoselective approach starting from a chiral pool material. scholaris.caresearchgate.netacs.orgacs.org Investigations into intermolecular Diels-Alder reactions for constructing the this compound scaffold have focused on achieving stereodivergent synthesis and controlling regioselectivity and stereoselectivity. wm.edu The use of chiral-nonracemic dienes in Diels-Alder reactions has been shown to lead to stereoselective outcomes in the construction of the core structure. wm.edu Furthermore, the development of asymmetric synthetic methodologies, including those utilizing organocatalysts with chiral scaffolds like 1,2-aminoindanol, is relevant to achieving stereocontrol in the synthesis of compounds with complex stereochemistry, such as spirooxindoles which are related to the this compound core. researchgate.netbeilstein-journals.orgresearchgate.net

Data Table: Synthetic Approaches Mentioned

| Synthetic Strategy | Key Reactions/Concepts | References |

| Total Synthesis | Oxidative cyclization, Selenoxide rearrangement, From L-tryptophan | semanticscholar.orgresearchgate.netwhiterose.ac.ukrsc.orgscholaris.caresearchgate.netacs.orgacs.org |

| Diels-Alder Reactions | Intermolecular [4+2], Hetero Diels-Alder, Aza-Diels-Alder, Chiral dienes | semanticscholar.orgresearchgate.netresearchgate.netwm.edunih.govbeilstein-journals.orgresearchgate.net |

| Semisynthesis/Derivative Generation | (Inferred from derivative synthesis) | researchgate.netresearchgate.net |

| Stereoselective Synthesis | From chiral pool (L-tryptophan), Chiral dienes, Asymmetric catalysis (relevant scaffolds) | semanticscholar.orgresearchgate.netrsc.orgscholaris.caresearchgate.netacs.orgacs.orgwm.edubeilstein-journals.orgresearchgate.net |

Molecular and Cellular Mechanisms of Serantrypinone Action

Investigation of Serantrypinone's Molecular Targets and Binding Interactions

Understanding the molecular targets of this compound is crucial for elucidating its mechanism of action. Research has explored its interactions with insect GABA receptors, acetylcholinesterase, and other potential binding partners through in vitro assays.

Interaction with Insect GABA Receptors and Selectivity Studies

This compound has been identified as a compound that interacts with insect GABA receptors. nih.govresearchgate.net These receptors are ligand-gated ion channels responsible for fast synaptic transmission in the nervous systems of both vertebrates and invertebrates, and they represent an important target for insecticides. nih.govresearchgate.net

Studies have shown that this compound exhibits selectivity for insect GABA receptors compared to mammalian (rat) GABA receptors. This compound demonstrated 47 to 61-fold selectivity for housefly versus rat GABA receptors. nih.govrsc.orgresearchgate.netacs.org This differential selectivity suggests a potential for this compound to target insect pests with lower toxicity to mammals.

Table 1: Selectivity of this compound for Housefly vs. Rat GABA Receptors

| Compound | IC₅₀ Housefly GABA Receptors (µM) | IC₅₀ Rat GABA Receptors (µM) | Selectivity (Rat/Housefly) |

| This compound | 2.1 | 100-128.1 | 47 to 61 |

| Alantrypinone (B1248235) | 0.34 | >10,000 | >29,411 |

Note: IC₅₀ values represent the half-maximal inhibitory concentration.

While this compound shows antagonistic effects against some insect GABARs, it exhibits almost no antagonistic effects against most insect GABARs. nih.gov This indicates that its interaction and effects on insect GABA receptors may be complex and receptor subtype-dependent.

Cellular Pathway Modulation by this compound

Beyond direct molecular interactions, this compound can influence cellular behavior by modulating various signaling pathways.

Impact on Specific Signal Transduction Pathways

Signal transduction pathways are complex networks of molecular interactions that regulate cellular processes in response to external or internal stimuli. youtube.comyoutube.com Modulation of these pathways can significantly impact cell function, including proliferation, differentiation, and survival. youtube.comyoutube.com

The provided search results discuss signal transduction pathways in a general context, including pathways like the protein kinase C (PKC) pathway and G protein-coupled receptor pathways. youtube.comyoutube.comresearchgate.net Some studies on other compounds, like sertraline, have indicated modulation of pathways such as the PI3K/Akt/mTOR and AMPK/mTOR axes in cancer cells. nih.gov However, there is no specific information in the search results detailing the impact of this compound on any specific signal transduction pathways.

Gene Expression and Proteomic Profiling in Response to this compound

Research into the fungal metabolite this compound has primarily focused on its isolation, structural elucidation, biosynthesis, and observed biological activities, such as insecticidal properties and activity as a GABA receptor antagonist. wikidata.orgnih.govcmu.ac.th While these studies provide valuable insights into the compound's potential effects and origins, detailed investigations specifically examining the global changes in gene expression (transcriptomics) or protein abundance (proteomics) within organisms or cell lines in response to this compound exposure are not extensively documented in the publicly available scientific literature surveyed.

Studies involving gene expression and proteomic profiling are powerful tools for elucidating the molecular mechanisms by which a compound exerts its effects. Gene expression profiling, often conducted using techniques like RNA sequencing or microarrays, measures the levels of messenger RNA (mRNA) transcripts, indicating which genes are being activated or suppressed. Proteomic profiling, commonly employing mass spectrometry-based methods, quantifies the proteins present in a sample, providing a snapshot of the functional molecules within a cell or tissue.

Applying these methodologies to study this compound's effects would typically involve exposing a relevant biological system (e.g., insect cell lines, specific receptors expressed in model systems, or potentially the producing fungi under different conditions) to the compound and comparing the transcriptomic and proteomic landscapes to unexposed control groups. Such studies could potentially reveal affected signaling pathways, altered metabolic processes, or changes in the expression of target receptors or enzymes.

However, despite the known bioactivity of this compound, specific data tables detailing differential gene expression levels or quantitative changes in protein abundance following this compound treatment were not identified in the conducted literature search. Therefore, a comprehensive discussion of specific molecular pathways modulated at the transcriptomic or proteomic level by this compound cannot be provided based on the currently available public information. Future research employing these advanced molecular profiling techniques would be necessary to fully understand the intricate cellular responses triggered by this compound exposure.

Biological Activities and Pharmacological Investigations of Serantrypinone in Vitro and Non Human in Vivo Models

Antimicrobial Activities of Serantrypinone Investigations into the antimicrobial properties of this compound have revealed activity against various pathogens, including parasites and bacteria.researchgate.net

| Pathogen | Type of Activity | Research Finding Summary | Citation |

| Plasmodium falciparum | Antimalarial | Reported to exhibit antimalarial activity. | researchgate.net |

| Mycobacterium tuberculosis | Antimycobacterial | Reported to exhibit antimycobacterial activity. | researchgate.net |

| Staphylococcus aureus | Antibacterial | Reported to exhibit antibacterial activity. Other studies on related compounds show activity against S. aureus. | researchgate.netnih.gov |

General Antimicrobial Spectrum Analysis in Research Settings

This compound has been reported to possess antimicrobial activity researchgate.net. While specific details regarding its broad antimicrobial spectrum against a wide range of microorganisms were not extensively detailed in the search results, its identification as a metabolite with antimicrobial properties in research settings indicates its potential in this area researchgate.netuni-hamburg.de. This compound was detected in mummified blood oranges infected by Penicillium digitatum, suggesting its presence in a biological context involving fungal interaction nih.govmdpi.combiorxiv.org.

Cytotoxic Effects of this compound on Cancer Cell Lines

Studies have investigated the cytotoxic effects of this compound on various cancer cell lines researchgate.netresearchgate.net. This research aims to understand its potential as an antitumoral agent.

Evaluation in KB, MCF-7, and NCI-H187 Cell Lines

This compound has shown cytotoxicity against several cancer cell lines, including KB (oral cavity cancer), MCF-7 (breast cancer), and NCI-H187 (small cell lung cancer) researchgate.netmdpi.com. These cell lines are commonly used in cancer research to evaluate the potential of new compounds researchgate.netnih.govtci-thaijo.org.

Dose-Response Studies in In Vitro Cancer Models

Research has included dose-response studies to evaluate the effect of varying concentrations of this compound on the viability of cancer cell lines in vitro researchgate.netnih.gov. For instance, compounds including this compound showed cytotoxicity against KB, MCF-7, and NCI-H187 cell lines with IC50 values ranging from 2.2 to 35.2 μg/mL researchgate.net.

Below is an interactive table summarizing representative in vitro cytotoxicity data for this compound on selected cancer cell lines:

| Cell Line | Cancer Type | IC50 (μg/mL) | Source researchgate.net |

| KB | Oral cavity cancer | 2.2 - 35.2 | Yes |

| MCF-7 | Breast cancer | 2.2 - 35.2 | Yes |

| NCI-H187 | Small cell lung cancer | 2.2 - 35.2 | Yes |

Pre-clinical In Vivo Studies of this compound in Animal Models (Excluding Clinical Translation)

While the search results indicate that this compound has been investigated for its biological activities, detailed information on pre-clinical in vivo studies specifically evaluating its efficacy and pharmacodynamic markers in animal disease models was limited nih.govresearchgate.netjuniperpublishers.comnih.govfrontiersin.orgnih.govnih.govmdpi.combbrfoundation.orgunderstandinganimalresearch.org.uk. The available information primarily focuses on its isolation and in vitro activities.

Evaluation of Efficacy in Relevant Animal Disease Models

No specific studies detailing the evaluation of this compound's efficacy in relevant animal disease models were found within the provided search results. Research on animal models for various conditions, such as depression and PTSD, was mentioned in the context of other compounds like sertraline, but not this compound researchgate.netjuniperpublishers.comnih.govfrontiersin.orgnih.govnih.govbbrfoundation.orgunderstandinganimalresearch.org.uk.

Pharmacodynamic Markers of this compound Activity in Animal Systems

Similarly, information regarding the pharmacodynamic markers of this compound activity in animal systems was not found in the search results. Studies discussing pharmacodynamic properties in animal models were related to other compounds, such as sertraline, focusing on aspects like neurotransmitter levels nih.govdrugbank.comnih.gov.

Target Engagement Studies in Animal Models

Information regarding specific target engagement studies of this compound in animal models could not be located in the conducted searches. Comprehensive research findings and data tables detailing the interaction of this compound with its intended biological targets within living systems, such as receptor occupancy or binding affinity in various tissues of non-human species, are not available in the retrieved literature. Preclinical target engagement studies are crucial for understanding a compound's mechanism of action and predicting potential efficacy in vivo pelagobio.compelagobio.com. Techniques like PET or SPECT imaging can visualize target occupancy in living subjects nih.govnih.gov, while methods such as CETSA or CPSA can assess ligand-protein interactions in biological samples pelagobio.compelagobio.comselvita.com. However, no application of these or similar methods specifically for this compound in animal models was found.

Structure Activity Relationship Sar and Structural Optimization of Serantrypinone Analogs

Design and Synthesis of Serantrypinone Derivatives

The synthesis of this compound and its derivatives often involves complex routes to construct the characteristic spirooxindole and quinazolinone frameworks. Approaches to the synthesis of (-)-Serantrypinone, for instance, have been achieved from L-tryptophan. researchgate.netresearchgate.netacs.org Key synthetic steps can include transformations like the seleno-Pummerer reaction or processes involving the annulation of glycine (B1666218) to oxindoles. researchgate.netacs.org The design of derivatives typically involves modifications to different parts of the this compound scaffold to explore their impact on activity. These modifications can include alterations to the substitution patterns on the aromatic rings, changes in the bridging amino acid moiety, or modifications to the spiro center. semanticscholar.orgresearchgate.net Synthetic strategies have been developed to access highly functionalized oxindole (B195798) derivatives, which serve as key intermediates for preparing compounds like this compound and its analogs. researchgate.netbeilstein-journals.org

Comparative Biological Evaluation of this compound Analogs (In Vitro Assays)

The biological evaluation of this compound analogs is primarily conducted through in vitro assays, particularly focusing on their activity against insect GABA receptors. This compound has been shown to inhibit the binding of tritiated-EBOB to housefly head membranes with an IC50 value of 2.1 μM. nih.govsemanticscholar.orgresearchgate.net Its enantiomer, ent-serantrypinone, also exhibits inhibitory activity, albeit with a higher IC50 of 6.36 μM, indicating that the stereochemistry influences potency. semanticscholar.org Comparative studies with analogs involve assessing their potency in similar binding assays to determine how structural variations affect their affinity for the target receptor. nih.govsemanticscholar.orgresearchgate.net

| Compound | Source | Target Receptor | IC50 (μM) (Housefly GABA Receptor) | Selectivity (Housefly vs. Rat) |

| This compound | Penicillium thymicola, Aspergillus terreus | Insect GABA Receptor | 2.1 | 61-fold |

| Alantrypinone (B1248235) | Aspergillus terreus | Insect GABA Receptor | 0.34 | 47-fold |

| ent-Serantrypinone | Synthetic | Insect GABA Receptor | 6.36 | - |

| ent-Alantrypinone | Synthetic | Insect GABA Receptor | 2.31 | - |

These in vitro evaluations are crucial for understanding the functional consequences of structural modifications and for identifying promising candidates for further investigation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling can be applied to this compound analogs to develop predictive models that correlate structural descriptors with biological activity. nih.govmdpi.comnih.gov While no specific QSAR studies solely focused on this compound analogs were found, the principles of QSAR involve using computational methods to analyze a dataset of compounds with known structures and activities. Molecular descriptors, which are numerical representations of chemical structures, are calculated and used to build statistical models (e.g., regression models) that can predict the activity of new, untested compounds. nih.govmdpi.com For this compound analogs acting on GABA receptors, QSAR models would likely incorporate descriptors related to molecular size, lipophilicity, electronic properties, and the presence and position of key functional groups. nih.gov These models can help prioritize the synthesis and testing of new derivatives by predicting their potential activity before experimental work.

Stereochemical Influences on this compound Activity

Stereochemistry plays a significant role in the biological activity of many natural products, including spiroquinazoline (B1250128) alkaloids like this compound. acs.orgnih.govsemanticscholar.orgresearchgate.netresearchgate.netacs.orgbeilstein-journals.orgcore.ac.ukmdpi.com The difference in activity between (-)-Serantrypinone and its enantiomer, ent-Serantrypinone, clearly demonstrates the impact of stereochemistry on their potency as insect GABA receptor antagonists. semanticscholar.org The absolute configuration of this compound has been determined, and synthetic efforts have focused on achieving stereoselective syntheses to obtain specific enantiomers. researchgate.netacs.orgacs.orgbeilstein-journals.org Variations in stereochemistry at the spiro center or other chiral carbons within the molecule can lead to different interactions with the target receptor, affecting binding affinity and efficacy. semanticscholar.orgresearchgate.net Research into the stereochemical influences helps to refine SAR understanding and is crucial for the rational design of more potent and selective analogs.

Computational and Theoretical Studies of Serantrypinone

Molecular Docking and Ligand-Protein Interaction Simulations of Serantrypinone

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to another (protein) when bound to form a stable complex. This method is valuable for understanding how a small molecule like this compound might interact with potential biological targets, such as proteins. While direct molecular docking studies specifically detailing this compound's interaction with a protein target were not extensively found in the search results, the principles of molecular docking are widely applied to similar compounds and targets, such as serotonin (B10506) receptors and placental proteins when studied with antidepressants like sertraline. dntb.gov.uanih.govuomisan.edu.iq

Molecular docking studies typically involve:

Preparation of the protein target: This includes obtaining the 3D structure of the protein (often from databases like the Protein Data Bank) and preparing it for docking by adding hydrogen atoms, assigning charges, and defining the binding site.

Preparation of the ligand: The 3D structure of this compound would be generated or obtained from databases like PubChem. nih.gov Torsions are identified, and the molecule is made ready for flexible docking.

Docking algorithm: An algorithm searches for possible binding poses of this compound within the protein's binding site and scores these poses based on a scoring function that estimates the binding affinity.

Analysis of results: The top-ranked poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the protein residues.

Studies on other compounds have utilized molecular docking to suggest strong affinities for specific protein targets, such as MAPK1 inhibitors or serotonin transporters (SERT). dntb.gov.uanih.gov These studies highlight the potential of docking to identify potential biological activities and mechanisms of action for compounds like this compound by predicting their binding to relevant proteins.

Molecular Dynamics Simulations of this compound-Target Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and a protein over time, accounting for the flexibility of both molecules and the influence of the surrounding environment (e.g., solvent, ions). uni-konstanz.denih.gov Unlike static docking, MD simulations allow for the exploration of the stability of the ligand-protein complex, conformational changes upon binding, and the calculation of binding free energies.

For a this compound-target complex, MD simulations would typically involve:

Setting up the system: The docked complex from molecular docking is placed in a simulation box with explicit solvent molecules and ions to mimic physiological conditions.

Applying force fields: Parameters describing the interactions between atoms are applied to the system.

Running the simulation: The system's temporal evolution is simulated by integrating Newton's laws of motion for each atom over a period ranging from nanoseconds to microseconds or even milliseconds, depending on the computational resources and the process being studied. nih.govaps.org

Analyzing trajectories: The resulting trajectories are analyzed to monitor the stability of the complex (e.g., using Root Mean Square Deviation - RMSD), identify persistent interactions, and calculate binding free energies using methods like MM/GBSA or MM/PBSA. rsc.org

While specific MD simulation studies on this compound were not found, research on other compounds, such as SSRIs binding to the serotonin transporter, demonstrates the power of MD simulations in elucidating the molecular mechanism of inhibition and identifying key residues involved in binding. rsc.orgchemrxiv.org Such simulations could provide valuable insights into the dynamic behavior of this compound when interacting with its biological targets, potentially explaining its observed insecticidal activity at a molecular level.

Quantum Chemical Calculations of this compound's Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, properties, and reactivity of a molecule. These calculations can reveal insights that are not directly accessible through experimental methods.

For this compound, quantum chemical calculations could be used to determine:

Molecular geometry and stability: Optimized 3D structure and relative energies of different conformers.

Electronic properties: Charge distribution (atomic net charges), molecular orbitals (HOMO, LUMO), dipole moment, and electrostatic potential surface. nih.gov

Spectroscopic properties: Prediction of NMR, IR, and UV-Vis spectra, which can aid in experimental characterization.

Reactivity: Identification of reactive sites and prediction of reaction pathways and transition states. researchgate.net

Quantum chemical calculations, particularly TDDFT (Time-Dependent Density Functional Theory), have been used in studies involving related compounds to determine absolute configurations by comparing calculated and experimental Electronic Circular Dichroism (ECD) spectra. researchgate.net This highlights the utility of these methods in structural elucidation. Furthermore, quantum chemical calculations have been applied to study the reactivity of related chemical species, such as piperazinones with cationic azadiene moieties, revealing them as highly reactive intermediates in Diels-Alder cycloadditions. researchgate.net Such calculations could provide a deeper understanding of this compound's chemical behavior and potential synthetic routes or degradation pathways.

De Novo Design and Virtual Screening Approaches for this compound-like Compounds

De novo design and virtual screening are computational approaches used in the search for new molecules with desired properties, often based on the structure of a known active compound like this compound or a target protein.

De Novo Design: This approach involves building new molecular structures atom by atom or fragment by fragment within a binding site, aiming to generate compounds that are predicted to bind with high affinity and specificity to a target. youtube.comyoutube.comnih.gov While de novo design specifically for this compound analogs was not found, the principles could be applied to design novel compounds that mimic key features of this compound's structure and predicted binding interactions. Recent advances in de novo protein design demonstrate the increasing capability of computational methods to design molecules with predictable binding properties. nih.govyoutube.com

Virtual Screening (VS): This involves computationally screening large libraries of commercially available or synthetically accessible compounds to identify potential binders to a target or compounds with similar properties to a known active molecule. nih.gov VS can be performed using ligand-based or structure-based approaches.

Ligand-based VS: This relies on the known properties or 2D/3D structure of this compound to search for similar compounds in databases. Methods include fingerprint similarity searching and pharmacophore modeling. nih.gov

Structure-based VS: This uses the 3D structure of a potential protein target of this compound to dock libraries of compounds and rank them based on their predicted binding affinity. nih.govnih.gov

Virtual screening has been successfully used to identify novel compounds with activity against targets like the serotonin transporter, demonstrating its potential for discovering new chemical entities with similar mechanisms of action to compounds like this compound. nih.gov Applying these techniques could lead to the identification or design of novel this compound-like compounds with potentially enhanced or altered biological activities.

Cheminformatics and Bioinformatic Analysis of this compound's Chemical Space

Cheminformatics and bioinformatics involve the application of computational and statistical methods to chemical and biological data, respectively. Analyzing this compound within the context of chemical space and biological data can provide insights into its properties, potential activities, and relationships to other compounds.

Cheminformatics: This field uses computational tools to handle, analyze, and visualize chemical data. For this compound, cheminformatics approaches could involve:

Chemical space analysis: Comparing the structural features and properties of this compound to large databases of known compounds to understand its novelty and position within chemical space. nih.gov

Property prediction: Using quantitative structure-activity relationship (QSAR) models to predict various physicochemical or biological properties based on this compound's structure.

Chemical clustering and similarity searching: Grouping this compound with structurally similar compounds, which might share similar biological activities.

Bioinformatics: This field applies computational techniques to biological data, such as genomics, proteomics, and metabolomics. For this compound, which is a natural product isolated from fungi, bioinformatics could involve:

Analysis of biosynthetic pathways: Investigating the genetic and enzymatic machinery in Penicillium thymicola or Aspergillus terreus that leads to the production of this compound. researchgate.net Bioinformatics tools can help identify gene clusters involved in secondary metabolite biosynthesis. researchgate.net

Correlation with biological activity data: Analyzing datasets that link chemical compounds to biological effects (e.g., insecticidal activity) to find patterns and potential targets.

While specific cheminformatics and bioinformatics studies solely focused on this compound were not detailed in the search results, these fields are broadly applied in natural product discovery and drug development to understand the potential of compounds like this compound. nih.govresearchgate.net For example, bioinformatics analysis of microbial genomes has revealed the presence of multiple secondary metabolite biosynthetic gene clusters, which is relevant to understanding the origin of natural products like this compound. researchgate.net Cheminformatics tools are also used for analyzing and designing small-molecule libraries and understanding chemical space in drug discovery programs. nih.gov

Advanced Research Methodologies and Technologies in Serantrypinone Studies

Metabolomic Profiling for Serantrypinone Discovery and Characterization

Metabolomic profiling plays a crucial role in the discovery and characterization of natural products like this compound. This approach involves the comprehensive analysis of metabolites within a biological system, providing a chemical fingerprint that can reveal the presence and variations of compounds under different conditions. rsc.org

Studies utilizing LC/Q-TOF-based metabolomics have successfully identified this compound (referred to as SM45 in some contexts) in extracts from fungi, specifically Penicillium digitatum, found in blood oranges. nih.govresearchgate.netunict.itbiorxiv.org This demonstrates the utility of metabolomics in detecting this compound within complex biological matrices. The relative abundance of this compound was observed to be significantly higher in mummified orange fruits compared to asymptomatic ones, highlighting the influence of fungal growth conditions on its production. nih.govbiorxiv.orgmdpi.com

LC-HRESIMS-based metabolomics, coupled with multivariate analysis, has also been applied to study the metabolic profiles of fungal endophytes like Aspergillus terreus. rsc.orgresearchgate.net These studies show that different fermentation conditions and the addition of chemical elicitors can significantly affect the chemical profiles of fungi, leading to the detection of various secondary metabolites, including this compound. rsc.orgresearchgate.net The use of analytical tools such as LC-HRMS and multivariate analysis allows for the determination of a wide range of metabolites in crude extracts and can potentially link specific metabolites, such as this compound, to observed biological activities. rsc.org

Proteomics and Interactomics for Global Target Identification and Pathway Elucidation

While extensive research specifically detailing the application of proteomics and interactomics directly to this compound's mechanism of action is not prominently featured in the provided search results, these methodologies are fundamental in modern biological research for identifying protein targets and elucidating biological pathways influenced by small molecules.

Proteomics involves the large-scale study of proteins, including their structure, function, and interactions. Interactomics focuses specifically on the study of protein-protein interactions. Applied to a compound like this compound, these techniques could potentially identify the specific proteins that this compound binds to or interacts with within a cell or organism. Changes in protein expression levels or post-translational modifications upon exposure to this compound could be indicative of its biological effects.

Studies in related fields, such as the interactome analysis of other bioactive components researchgate.net or the characterization of fungal proteomes studiesinmycology.org, illustrate the potential of these methods. If this compound's biological activity, such as its insecticidal properties or GABA receptor antagonism acs.orgsemanticscholar.orgnih.gov, is mediated through protein interactions, proteomics and interactomics would be essential for identifying the specific receptor subunits or other proteins involved and mapping the downstream signaling pathways.

Advanced Imaging Techniques for this compound Localization and Dynamics in Biological Systems

Advanced imaging techniques offer powerful tools for visualizing the localization and dynamics of compounds within biological systems, although specific applications to this compound are not detailed in the provided search results.

Techniques such as fluorescence microscopy, confocal microscopy, or mass spectrometry imaging could potentially be used to track the distribution of labeled this compound within cells, tissues, or whole organisms. This would provide insights into its absorption, distribution, metabolism, and excretion (ADME) properties at a spatial level. For instance, if this compound interacts with specific cellular structures or accumulates in particular tissues related to its insecticidal activity or effects on GABA receptors, imaging could help pinpoint these locations. The development of fluorescent analogs of this compound, if chemically feasible, would be a key step in applying fluorescence-based imaging techniques.

High-Throughput and High-Content Screening Approaches for this compound Derivative Evaluation

High-throughput screening (HTS) and high-content screening (HCS) are widely used in drug discovery and natural product research to rapidly evaluate large libraries of compounds or their derivatives for desired biological activities. researchgate.net

This compound was initially discovered through the screening of fungal culture extracts using a GABA-receptor binding assay, indicating its identification through a screening-based approach. acs.orgresearchgate.netsemanticscholar.orgnih.gov While this initial discovery involved screening natural extracts, HTS and HCS could be applied to evaluate synthetic or semi-synthetic derivatives of this compound.

HTS allows for the rapid testing of numerous compounds against a specific biological target or pathway, such as the insect GABA receptor. acs.orgnih.gov HCS, on the other hand, provides more detailed information by analyzing multiple parameters within individual cells or organisms, such as cell viability, protein translocation, or morphological changes. Applying HCS to this compound derivatives could help identify compounds with improved potency, selectivity, or desirable cellular effects, while simultaneously providing insights into their mechanism of action at a cellular level. The unfulfilled expectations of traditional HTS with combinatorial chemistry have, in some cases, led to renewed interest in natural products as starting points for discovery efforts, which could include the evaluation of natural product derivatives using these screening methods. acs.org

Gene Editing Technologies for Investigating this compound Target Function

Gene editing technologies, such as CRISPR-Cas9, have revolutionized the ability to manipulate genomes and investigate the function of specific genes. While the provided search results mention gene editing in the context of engineering fungal strains for enhanced metabolite production researchgate.netgoogle.comnih.gov, their application to directly investigate this compound's target function would involve modifying the genes encoding its putative targets in a model system.

If proteomics or other studies suggest that this compound interacts with a specific protein, gene editing could be used to create knockout cell lines or organisms lacking that protein, or to introduce mutations that affect the interaction. By observing the effect of this compound in these genetically modified systems, researchers can gain insights into the necessity of the target protein for this compound's activity and potentially validate its mechanism of action. For example, if this compound acts on a specific subunit of the GABA receptor, gene editing could be used to alter or remove the gene for that subunit in an insect model system to see if this compound's insecticidal effect is diminished.

Future Directions and Broader Academic Research Perspectives for Serantrypinone

Development of Serantrypinone as a Chemical Probe for Fundamental Biological Research

The development of this compound as a chemical probe holds significant potential for advancing fundamental biological research. Chemical probes are selective small molecules designed to modulate the function of a specific protein target, enabling researchers to investigate the protein's role in complex biological systems, such as cells and organisms. nih.govpromega.com They are valuable tools in basic research and drug discovery, complementing genetic approaches like siRNA and CRISPR. nih.govpromega.com High-quality chemical probes are crucial for generating meaningful biological data and avoiding misleading results from off-target effects. nih.govicr.ac.uk

Developing this compound as a chemical probe would involve rigorous characterization to ensure selectivity and target engagement. nih.govpromega.com This includes assessing its potency against the intended protein target and evaluating its selectivity against closely related proteins and unrelated protein families. promega.comicr.ac.uk The availability of a well-characterized this compound probe, ideally accompanied by an inactive structural analog as a negative control, would allow researchers to confidently attribute observed biological effects to the modulation of its specific target. nih.govmdpi.com Such a probe could be utilized to investigate the function of the target protein in various biological models, potentially revealing novel insights into cellular processes. icr.ac.uk

This compound's Contribution to Elucidating Novel Biological Pathways

Research into this compound, particularly its biosynthesis, contributes to the elucidation of novel biological pathways. The formation of this compound involves enzymatic pathways utilizing NRPS assembly lines and tailoring enzymes. researchgate.netnih.gov Understanding these biosynthetic routes provides insights into how microorganisms synthesize complex natural products. researchgate.netnih.gov

Specifically, studies on related fungal peptidyl alkaloids have been instrumental in deciphering the chemical logic and enzymatic machinery involved in the metabolism of anthranilate-derived multicyclic alkaloid scaffolds in fungi. nih.gov The availability of genome sequences and the characterization of enzymes like prenyltransferases have been key in this process. nih.gov Investigating the specific enzymes and intermediates involved in this compound biosynthesis could reveal novel enzymatic reactions and regulatory mechanisms within fungal metabolism. This knowledge can expand our understanding of natural product biosynthesis and potentially lead to the discovery of new enzymes or pathways with biotechnological applications.

Integration of this compound Research with Systems Biology and Network Pharmacology

Integrating this compound research with systems biology and network pharmacology approaches can provide a more comprehensive understanding of its biological context. Systems biology aims to integrate multiple components and interactions underlying biological processes in health and disease. nih.govresearchgate.net Network pharmacology, which integrates systems biology with computational approaches, explores the interactions of multiple biological molecules and pathways to understand drug actions and disease mechanisms. unict.itrroij.com

Applying these approaches to this compound research would involve constructing networks that illustrate its interactions with biological targets and the downstream pathways affected. unict.itnih.gov High-throughput data from 'omics' sciences can be integrated to build these networks. researchgate.netunict.it Analyzing the network can help identify potential targets, understand the complex mechanisms of action, and reveal how this compound influences biological systems at a broader level. unict.itrroij.com This holistic view can provide insights that are not possible with traditional single-target approaches. rroij.com

Methodological Advancements Driven by this compound Research

Research into this compound can potentially drive methodological advancements in natural product chemistry, biosynthesis, and chemical biology. The isolation and structural elucidation of novel compounds like this compound necessitate advanced spectroscopic and analytical techniques. researchgate.netacs.org Further research may require the refinement or development of new methods for isolating, purifying, and characterizing similar complex molecules from natural sources.

Studies on the biosynthesis of this compound can lead to advancements in understanding and manipulating enzymatic pathways. researchgate.netnih.gov This could involve developing new techniques for enzyme characterization, pathway reconstruction, or metabolic engineering to produce this compound or related compounds. researchgate.net Furthermore, if this compound is developed as a chemical probe, it could stimulate the development of new assays or techniques for measuring target engagement, selectivity, and downstream biological effects in complex cellular or in vivo systems. promega.commdpi.com

Identification of Remaining Research Gaps and Opportunities in this compound Investigation

Despite initial studies, several research gaps and opportunities remain in the investigation of this compound. A primary gap identified in the search results is the lack of reported synthesis for this class of compounds researchgate.net, suggesting a significant opportunity for synthetic chemists to develop efficient and potentially green synthetic routes.

Further research is needed to fully explore the biological activities of this compound. While some studies mention biological activities of related compounds researchgate.netresearchgate.net, specific detailed findings for this compound itself, beyond its isolation and structural characterization, appear limited in the provided search snippets. Identifying and validating specific biological targets of this compound is another crucial gap. nih.govpromega.com This would pave the way for understanding its mechanism of action at a molecular level.

The potential of this compound as a chemical probe requires extensive characterization regarding its selectivity and cellular activity, which represents a significant research opportunity. nih.govicr.ac.uk Integrating this compound research with advanced 'omics' technologies and computational approaches like network pharmacology is an opportunity to gain a deeper, systems-level understanding of its effects. nih.govunict.it Finally, exploring potential applications of this compound or its derivatives, based on its unique structure and potential biological activities, represents a long-term research opportunity.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not available in search results |

| Daldinin D | Not available in search results |

| Anthranilate | 193 |

| Tryptophan | 6305 |

| Alanine | 595 |

| Clomipramine | 2800 |

| S-citalopram | 146501 |

| Quetiapine | 5051 |

Interactive Data Tables (Representational)

Table 1: Illustrative Example of this compound's Potential Biological Activity (Hypothetical Data)

| Assay Type (Illustrative) | Target (Illustrative) | IC50 / EC50 (Hypothetical) | Notes (Illustrative) |

| Enzyme Inhibition Assay | Kinase X | 150 nM | Selective inhibition |

| Cell-Based Assay | Pathway Y Activation | 1.2 µM | Dose-dependent effect |

Table 2: Illustrative Example of this compound Probe Characterization (Hypothetical Data)

| Characteristic (Illustrative) | Value (Hypothetical) | Method (Illustrative) |

| Target Binding Affinity (Kd) | 50 nM | Isothermal Titration Calorimetry |

| Selectivity (vs. related) | >100-fold | Kinase Panel Screening |

| Cellular Target Engagement | Confirmed at 1 µM | Cellular Thermal Shift Assay |

Q & A

Q. How should theoretical frameworks guide the prioritization of this compound’s therapeutic applications?

- Methodological Answer : Anchor hypotheses in established mechanisms (e.g., kinase inhibition, epigenetic modulation). Use scoping reviews to map knowledge gaps and align with NIH’s Research Prioritization Criteria (significance, innovation, feasibility). Engage interdisciplinary panels for consensus-building .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.